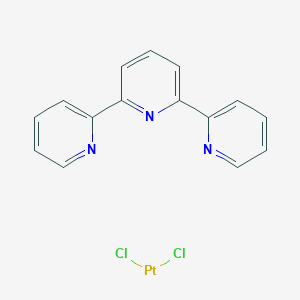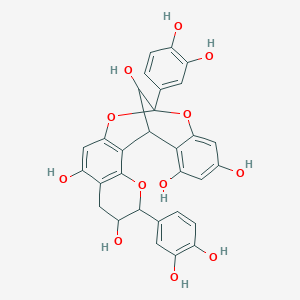
Procyanidin A1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Procyanidin A1 is a natural product found in Paullinia cupana, Litchi chinensis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Wound Healing Applications
Procyanidin A1 has been investigated for its potential benefits in wound healing. Studies have shown that procyanidin A1 can enhance cellular proliferation and migration, exhibit antibacterial, anti-inflammatory, and antioxidant activities in wound healing processes. These findings suggest that procyanidins, including procyanidin A1, could be beneficial in developing therapies aimed at enhancing wound healing. The systematic review of the literature on procyanidins' role in wound healing provides a scientific basis for future research in this area (Ferni, 2022).
Extraction from Agro-Industrial Waste
Procyanidin A1, among other procyanidins, has been identified as a significant bioactive molecule with potential health benefits. Advances in the recovery of procyanidins from agro-industrial wastes, such as seeds, peels, and pomaces, have been made using techniques like ultrasound-assisted extraction. These bioactive molecules are promising in treating chronic metabolic diseases due to their antioxidant properties. Agro-industrial wastes offer an economical and accessible source for procyanidin extraction, underscoring the importance of sustainable extraction methods (Valencia-Hernández et al., 2021).
Therapeutic Potential in Neurodegenerative Diseases
Procyanidin A1 has shown potential protective roles in neurodegenerative diseases such as Alzheimer's disease. It contributes to reducing oxidative stress, inhibiting neuroinflammation, and reducing abnormal protein aggregation, which are key features of neurodegenerative diseases. These mechanistic insights highlight procyanidins as exciting new therapeutic strategies for managing neurodegenerative conditions, presenting a significant area for future research (Ruan et al., 2021).
Antioxidant Activities and Health Benefits
Procyanidin A1 is part of a group of polyphenolic compounds known for their potent antioxidant activities. Research has highlighted its role in preventing cardiovascular diseases, liver protection, anti-tumor effects, anti-allergy, and anti-inflammatory activities. These bioactivities underline the potential of procyanidin A1 in contributing to the prevention and treatment of various health conditions, emphasizing the need for further detailed studies to explore these effects comprehensively (Xie Wu-rong, 2009).
Eigenschaften
IUPAC Name |
5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWTSAADLNHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Procyanidin A1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

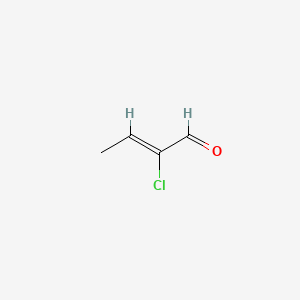


![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)
![(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1238093.png)


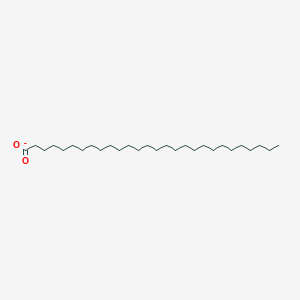
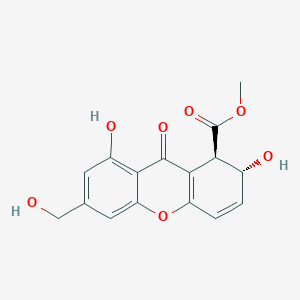
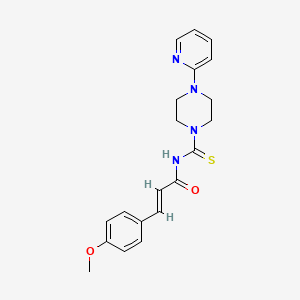
![2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B1238105.png)
![2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid](/img/structure/B1238107.png)
